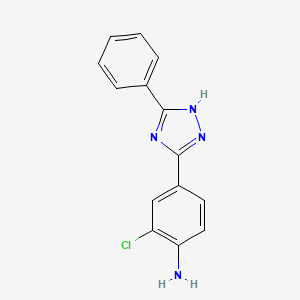

2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline

Description

Properties

IUPAC Name |

2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4/c15-11-8-10(6-7-12(11)16)14-17-13(18-19-14)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEARGYWCFVOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is commonly synthesized by cyclization of hydrazine derivatives with appropriate acyl or thioacyl precursors. For phenyl-substituted triazoles, aromatic isothiocyanates or acyl hydrazides are used as starting materials.

- Example procedure: Condensation of hydrazine monohydrate with substituted aromatic esters or isothiocyanates in ethanol, followed by base-catalyzed cyclization, yields substituted 1,2,4-triazoles in moderate to good yields.

Substitution onto 2-Chloro-4-Aminophenyl

The triazole ring is introduced onto the chlorinated aniline ring via nucleophilic substitution or coupling reactions. Typically, 2-chloro-4-aminophenyl derivatives serve as nucleophiles reacting with halogenated triazole precursors or activated triazole intermediates.

- Reaction conditions: Use of bases such as potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions ensures efficient coupling.

Selective Chlorination Techniques

Selective chlorination of the phenyl ring in intermediates can be crucial for obtaining the desired substitution pattern. A two-step chlorination process using chlorine gas in solvents like N,N-dimethylformamide or acetic acid/water mixtures at controlled temperatures (0–80 °C) has been reported to yield high purity chlorinated triazole derivatives.

| Step | Reagents & Conditions | Product Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Chlorine in DMF, 0–80 °C, 1–3 h | ~90 | >95 |

| 2 | Chlorine in Acetic acid/Water, 80–100 °C, 1 h | ~94 | ~99 |

This method ensures selective chlorination at the 2-position of the phenyl ring adjacent to the triazole moiety.

Industrial synthesis adapts laboratory methods to continuous flow reactors and automated systems to improve yield and purity. Purification is typically achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Hydrazine monohydrate, aromatic esters/isothiocyanates, ethanol, base | Formation of 5-phenyl-1,2,4-triazole ring |

| 2 | Nucleophilic substitution | 2-chloro-4-aminophenyl, halogenated triazole, K2CO3 or Et3N, DMF, reflux | Coupling of triazole to chlorinated aniline |

| 3 | Selective chlorination | Chlorine gas, DMF or acetic acid/water, 0–100 °C | Introduction of chlorine substituent on phenyl ring |

- The choice of solvent and base critically affects the yield and selectivity of the substitution reaction.

- Controlled chlorination steps are essential to avoid over-chlorination or side reactions.

- Reaction times and temperatures must be optimized to balance conversion and purity.

- Use of parallel synthesizers and automated systems has been shown to improve throughput and reproducibility in synthesizing triazole derivatives.

The preparation of 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline involves well-established synthetic routes combining cyclization to form the triazole ring and subsequent substitution onto a chlorinated aniline core. Selective chlorination techniques and optimized reaction conditions enhance yield and purity. These methods are supported by diverse research and patent literature, providing a robust framework for both laboratory and industrial synthesis of this biologically significant compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity

This compound has shown potential as a scaffold for the development of new pharmaceuticals targeting microbial infections and cancer. Research indicates that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines.

Neuroprotective Properties

The compound has been identified as a neuroprotective agent, particularly in models of neuroinflammation. It acts by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells, which are critical in neuroinflammatory processes. This mechanism suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Development

Due to its distinct chemical structure, 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline can be utilized in the synthesis of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for various industrial applications .

Dyes and Pigments

The compound can also serve as an intermediate in the synthesis of specialty dyes and pigments. Its triazole moiety contributes to the color properties of these materials, which are essential in textiles and coatings industries .

Biological Studies

Biochemical Assays

In biochemical research, this compound is used as a probe or ligand to study enzyme interactions and cellular pathways. Its ability to bind specific biomolecules allows researchers to investigate complex biological processes and develop assays for drug discovery .

Cellular Mechanisms

Studies have shown that this compound influences cell signaling pathways related to inflammation and apoptosis. This makes it a valuable tool in understanding disease mechanisms at the cellular level .

Case Study 1: Neuroprotection

A study conducted on the effects of this compound on neuroinflammation demonstrated significant reductions in inflammatory markers in vitro. The results indicated that treatment with this compound led to decreased levels of TNF-α and NO production in microglial cells exposed to LPS .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of derivatives derived from this compound showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Solvent Choice : Polar aprotic solvents (THF, acetone) dominate, facilitating nucleophilic substitutions or cyclizations .

- Yield Variability : The target compound’s synthesis (hypothetical) shows lower yields (28%) compared to trifluoromethyl derivatives (86%), likely due to steric hindrance from the phenyl group .

Physicochemical Properties and Solubility

*Inferred from solubility trends in for triazole-aniline derivatives.

Biological Activity

2-Chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline (CAS No. 1485415-27-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target of Action

The compound primarily targets neuroprotective and anti-neuroinflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells, indicating its potential role in neuroprotection and inflammation modulation .

Mode of Action

The interaction with cellular targets occurs through the modulation of several biochemical pathways:

- ER Stress and Apoptosis: The compound influences endoplasmic reticulum stress responses and apoptosis signaling pathways.

- NF-kB Pathway: It affects the NF-kB inflammatory pathway, which is crucial for regulating immune responses .

Cellular Effects

this compound exhibits notable effects on cellular processes:

- Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various pathogens.

- Anti-inflammatory Properties: It modulates inflammatory responses by altering cell signaling pathways related to inflammation and apoptosis .

Pharmacokinetics

The compound's pharmacokinetic profile is enhanced by its ability to form hydrogen bonds with various biological targets, improving its pharmacological and toxicological properties. Its stability under laboratory conditions allows for extended study periods without significant degradation .

Case Studies

-

Neuroprotective Effects

A study conducted on LPS-stimulated microglia demonstrated that treatment with this compound significantly reduced the levels of inflammatory cytokines. This suggests its potential as a therapeutic agent in neurodegenerative diseases characterized by neuroinflammation . -

Antifungal Activity

In vitro tests have shown that derivatives of triazole compounds exhibit strong antifungal activity against pathogens such as Aspergillus niger and Fusarium oxysporum. The compound's structure allows it to act as an effective inhibitor of chitin deacetylases in these fungi, showcasing its potential in agricultural applications . -

Molecular Docking Studies

Molecular docking analyses indicate that this compound has a high binding affinity for specific enzymes involved in inflammatory processes. This supports the hypothesis of its role as a modulator in biochemical pathways associated with inflammation .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C14H11ClN4 |

| Molar Mass | 270.72 g/mol |

| Density | 1.360 ± 0.06 g/cm³ |

| Boiling Point | 520 ± 60 °C |

| pKa | 8.80 ± 0.40 |

Q & A

Q. What are the common synthetic routes for 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline, and how do reaction conditions affect yield?

- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. For example, palladium catalysts like XPhos-Pd or tetrakis(triphenylphosphine)palladium(0) are used with aryl boronic esters and brominated triazoles. Reaction conditions (temperature, solvent, base) significantly impact yields:

- Example 1: Using XPhos-Pd in 1,4-dioxane/water at 90°C for 4 hours achieved 88% yield .

- Example 2: Tetrakis(triphenylphosphine)palladium(0) with Cs₂CO₃ at 100°C for 24 hours gave 70% yield .

Optimize solvent polarity (e.g., dioxane for solubility) and base strength (K₃PO₄ vs. Cs₂CO₃) to minimize side reactions.

Q. What purification techniques are recommended for this compound?

- Methodological Answer: Post-synthesis purification involves silica gel column chromatography with gradient elution (e.g., 5–10% methanol in dichloromethane). For intermediates, aqueous workup (partitioning between water and CH₂Cl₂) followed by drying over Na₂SO₄ is standard . High-performance liquid chromatography (HPLC) is advised for analytical purity validation.

Q. How is the compound characterized post-synthesis?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons and triazole ring signals) .

- Mass Spectrometry (MS): ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 246.17) .

- Elemental Analysis: Validate C, H, N content to ensure stoichiometric accuracy.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of fine particulates.

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent degradation .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can crystallographic data be obtained and refined for this compound?

- Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a Bruker D8 Venture diffractometer .

- Structure Solution: Employ SHELXT for direct methods or SHELXD for charge flipping. For challenging phases, use SHELXC/E for experimental phasing .

- Refinement: Apply SHELXL with anisotropic displacement parameters. Validate using R-factors (e.g., R₁ < 0.05) and ORTEP-3 for thermal ellipsoid visualization .

Q. How to resolve discrepancies in synthesis yields under different catalytic conditions?

- Methodological Answer:

- Mechanistic Studies: Conduct kinetic experiments (e.g., in situ IR monitoring) to compare Pd catalyst activation rates. XPhos-Pd may exhibit faster oxidative addition than bulkier ligands .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies for Suzuki coupling steps under varying bases (K₃PO₄ vs. Cs₂CO₃) .

- DoE Optimization: Apply a Design of Experiments (DoE) approach to screen solvent/base combinations systematically.

Q. What are the structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Methodological Answer:

- Pharmacophore Mapping: Identify critical groups (e.g., chloro substituent for lipophilicity, triazole for hydrogen bonding) using 3D-QSAR (e.g., CoMFA).

- Biological Assays: Test against kinase panels (e.g., JAK/STAT pathways) to correlate substituent positions with IC₅₀ values. For example, morpholine-substituted analogs showed enhanced solubility and target binding .

- Metabolic Stability: Assess hepatic microsome stability to optimize the aniline moiety against oxidative deamination .

Q. How to validate the compound’s role in PROTAC-mediated protein degradation?

- Methodological Answer:

- Linker Design: Attach the compound to E3 ligase binders (e.g., thalidomide) via PEG or alkyl linkers. Confirm ternary complex formation using SPR or ITC .

- Western Blotting: Measure degradation efficiency of target proteins (e.g., BRD4) in cell lysates after 24-hour treatment.

- Cryo-EM: Resolve PROTAC-target-E3 ligase structures to refine binding geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.